molecular formula C17H18N2O3S B2985612 (4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione CAS No. 941943-17-5

(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione

Cat. No.: B2985612
CAS No.: 941943-17-5
M. Wt: 330.4
InChI Key: GTXKCBVNHJGBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Applications

The structural components related to "(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione" have been studied for their photocatalytic properties. For instance, the photocatalytic degradation of organic pollutants, such as methyl parathion, in water under UV light has been reported. This process involves the transformation of toxic organophosphorus compounds into less harmful substances through photocatalytic reactions, showcasing potential environmental remediation applications (Moctezuma et al., 2007).

Organic Synthesis

In the realm of organic synthesis, compounds structurally related to "this compound" have been utilized in creating various chemical entities. For instance, new methods for synthesizing furan derivatives, which are crucial in pharmaceutical chemistry, have been developed. These methods involve innovative reactions that lead to the formation of furan rings, a core structure in many biologically active compounds (Yin et al., 2008).

Antimicrobial and Anti-inflammatory Properties

Derivatives similar to "this compound" have been synthesized and evaluated for their biological activities. Notably, certain compounds have demonstrated significant anti-inflammatory and antimicrobial properties. These findings open avenues for the development of new therapeutic agents targeting various inflammatory conditions and infectious diseases (Ravula et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activities . Therefore, it’s plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other antimicrobial compounds, it may interfere with essential biochemical processes in microbial cells, leading to their death .

Biochemical Pathways

Similar compounds have been found to disrupt the synthesis of essential microbial proteins, leading to cell death

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys . The bioavailability of this compound would depend on these factors, as well as its formulation and route of administration.

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of microbial cells, thereby helping to clear infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures and humidities generally increase the susceptibility of microbial cells to antimicrobial compounds Additionally, the presence of other substances, such as proteins or salts, can affect the stability and efficacy of the compound

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[5-(2-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-4-2-3-5-14(13)19(20)21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXKCBVNHJGBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.